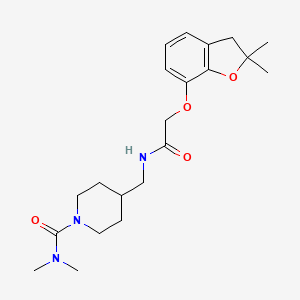

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-7-methoxybenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound has been implicated in studies focusing on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, which is critical for understanding drug-drug interactions and the metabolism of various drugs. Potent and selective chemical inhibitors play a vital role in deciphering the involvement of specific CYP isoforms in drug metabolism, which is crucial for predicting potential drug-drug interactions when multiple drugs are coadministered to patients (Khojasteh et al., 2011).

DNA Minor Groove Binders

The structural framework of the compound suggests potential applications in the study of DNA minor groove binders, such as Hoechst 33258, which binds strongly to the minor groove of double-stranded B-DNA. This area of research is important for understanding the molecular basis for DNA sequence recognition and binding, and for developing radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Antitubercular Activity

Modifications of chemical structures related to pyrazolines have shown significant antitubercular activity against various strains of Mycobacterium tuberculosis. This highlights the potential of such compounds in the design and development of new leads for anti-TB compounds, emphasizing the importance of structural modifications for enhanced biological activity (Asif, 2014).

Dipeptidyl Peptidase IV Inhibitors

The research into dipeptidyl peptidase IV (DPP IV) inhibitors for the treatment of type 2 diabetes mellitus (T2DM) includes the exploration of compounds with similar structural motifs. The selective inhibition of DPP IV, which is involved in the degradation of incretin molecules, highlights the potential of such compounds in the development of antidiabetic drugs (Mendieta et al., 2011).

Synthesis of Hexasubstituted Pyrazolines

Research into the synthesis and chemistry of hexasubstituted pyrazolines, which includes compounds with similar structural features, is significant for developing new synthetic routes and understanding the reactivity and functionalization of pyrazoline derivatives. This area of study is important for the synthesis of novel compounds with potential biological activities (Baumstark et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of the compound N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .

Mode of Action

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide interacts with CDK2, inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide affects the cell cycle pathway . CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, where DNA replication occurs. This can lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

The result of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide’s action is the inhibition of cell cycle progression . By preventing cells from entering the S phase, the compound can induce cell cycle arrest and potentially trigger apoptosis . This could have significant implications for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide can be influenced by various environmental factors. Specific information about how these factors affect the compound’s action, efficacy, and stability is currently unavailable

Propiedades

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-27-17-4-2-3-14-11-18(28-20(14)17)21(26)22-15-7-9-25(10-8-15)19-12-16(23-24-19)13-5-6-13/h2-4,11-13,15H,5-10H2,1H3,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXCEAHCECGKML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chlorobenzenesulfonamide](/img/structure/B2630938.png)

![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2630939.png)

![Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2630940.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2630943.png)

![1-Benzhydryl-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2630952.png)

![2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide](/img/structure/B2630957.png)

![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2630960.png)